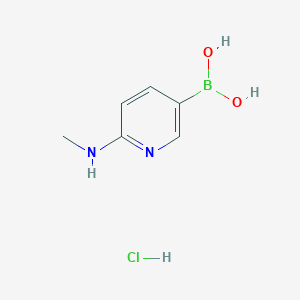
2-(Chlorodifluoromethoxy)-1,3-difluorobenzene
Descripción general
Descripción
2-(Chlorodifluoromethoxy)-1,3-difluorobenzene (CDFMB) is a novel fluorinated benzene derivative that has been studied in recent years due to its potential applications in scientific research. It is a versatile compound that can be used as a building block for organic synthesis, as an intermediate in synthetic organic chemistry, and as a potential therapeutic agent. CDFMB has been studied for its potential therapeutic applications and its ability to act as an agonist or antagonist of various receptors. In addition, CDFMB has been studied for its potential use in lab experiments, including its ability to act as a catalyst and its potential use in the synthesis of other compounds.
Aplicaciones Científicas De Investigación
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for the introduction of difluoromethyl groups into larger molecules, which can significantly alter the chemical and physical properties of the resulting compounds. This is particularly useful in the development of pharmaceuticals and agrochemicals where fluorinated compounds often exhibit enhanced biological activity and metabolic stability .
Material Science
In material science, 2-(Chlorodifluoromethoxy)-1,3-difluorobenzene can be used to modify surface properties of materials. The introduction of fluorinated moieties can lead to the creation of hydrophobic surfaces, which have applications in creating water-resistant coatings and self-cleaning materials .
Analytical Chemistry
Due to its unique chemical signature, this compound can be used as a standard or reagent in various analytical chemistry techniques, such as gas chromatography and mass spectrometry. It helps in the identification and quantification of complex mixtures and in the study of reaction mechanisms .
Chromatography
The compound’s properties make it suitable for use as a stationary phase in chromatography. Its stability and selectivity can improve the separation of substances in a mixture, which is crucial for the purification of chemicals and the analysis of pharmaceutical products .
Biopharma Production
In biopharmaceutical production, fluorinated compounds like 2-(Chlorodifluoromethoxy)-1,3-difluorobenzene are used to modify biologically active molecules, potentially leading to improved drug efficacy and pharmacokinetics. The compound’s ability to resist metabolic breakdown can be particularly beneficial in extending the half-life of therapeutic agents .
Controlled Environment and Cleanroom Solutions
The compound’s low reactivity and high stability under various conditions make it suitable for use in controlled environments and cleanrooms. It can be used in the formulation of cleaning agents or as a part of the material composition in cleanroom equipment to minimize contamination .
Safety and Hazard Research
2-(Chlorodifluoromethoxy)-1,3-difluorobenzene: is also used in safety and hazard research. Its well-defined reactivity profile allows researchers to study the potential risks associated with the handling and disposal of fluorinated compounds, leading to the development of safer industrial practices .
Environmental Studies
Lastly, the environmental impact of fluorinated compounds is an area of active research. This compound can be used in studies aimed at understanding the persistence and bioaccumulation of fluorinated pollutants in the environment, which is critical for assessing ecological risks and formulating environmental regulations .
Propiedades
IUPAC Name |
2-[chloro(difluoro)methoxy]-1,3-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF4O/c8-7(11,12)13-6-4(9)2-1-3-5(6)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDDVXHJMJTOSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)OC(F)(F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201237729 | |
| Record name | Benzene, 2-(chlorodifluoromethoxy)-1,3-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201237729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1404195-16-9 | |
| Record name | Benzene, 2-(chlorodifluoromethoxy)-1,3-difluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1404195-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 2-(chlorodifluoromethoxy)-1,3-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201237729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(Trifluoromethoxy)phenyl]acetohydrazide](/img/structure/B1404401.png)


![2-[(3,5-Dichlorophenyl)methoxy]benzoic acid](/img/structure/B1404407.png)




![2-Chloro-N-(3-cyano-4,5-dihydronaphtho[1,2-b]thien-2-yl)acetamide](/img/structure/B1404417.png)
![{3-[(3-Nitropyridin-2-yl)thio]phenyl}amine](/img/structure/B1404418.png)
![2-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]carbonyl}hydrazinecarboxylic acid](/img/structure/B1404419.png)


![1-{4-[(2E)-3-(4-Isopropylphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1404424.png)